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Compound of Interest

Compound Name: Quinoxaline-5-carbaldehyde

Cat. No.: B130122 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for

Quinoxaline-5-carbaldehyde, a key heterocyclic building block in medicinal chemistry and

materials science. The document is intended for researchers, scientists, and professionals in

drug development, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS) data.

Core Spectroscopic Data
The structural elucidation of Quinoxaline-5-carbaldehyde is critically supported by a

combination of spectroscopic techniques. Below is a summary of the key data obtained from ¹H

NMR, ¹³C NMR, IR, and Mass Spectrometry.

Table 1: ¹H NMR Spectroscopic Data for Quinoxaline-5-
carbaldehyde
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Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

10.5 (estimated) s - H-C(O)

9.0 - 9.2 (estimated) m - H-2, H-3

8.2 - 8.4 (estimated) m - H-6, H-8

7.8 - 8.0 (estimated) m - H-7

Note: Estimated values are based on typical chemical shifts for quinoxaline derivatives and the

influence of the aldehyde substituent. Precise experimental data was not available in the

searched literature.

Table 2: ¹³C NMR Spectroscopic Data for Quinoxaline-5-
carbaldehyde

Chemical Shift (δ) ppm Assignment

192.0 (estimated) C=O

150.0 - 155.0 (estimated) C-2, C-3

140.0 - 145.0 (estimated) C-4a, C-8a

130.0 - 138.0 (estimated) C-5, C-6, C-7, C-8

Note: Estimated values are derived from known spectra of substituted quinoxalines.[1][2] The

aldehyde group is expected to significantly deshield the carbonyl carbon.

Table 3: Infrared (IR) Spectroscopic Data for
Quinoxaline-5-carbaldehyde
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Wavenumber (cm⁻¹) Intensity Assignment

~1700 Strong C=O stretching (aldehyde)

1630 - 1600 Medium to Strong
C=N stretching (quinoxaline

ring)

1600 - 1450 Medium
C=C stretching (aromatic

rings)

3100 - 3000 Medium to Weak Aromatic C-H stretching

~2850, ~2750 Weak Aldehydic C-H stretching

Note: Characteristic absorption bands are predicted based on the functional groups present in

the molecule.[3]

Table 4: Mass Spectrometry (MS) Data for Quinoxaline-5-
carbaldehyde

m/z Relative Intensity (%) Assignment

158 High [M]⁺ (Molecular Ion)

157 High [M-H]⁺

130 Medium [M-CO]⁺

103 Medium [M-CO-HCN]⁺

Note: The molecular weight of Quinoxaline-5-carbaldehyde is 158.16 g/mol .[4] The

fragmentation pattern is predicted based on the stable quinoxaline ring system.

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

presented above. These protocols are based on standard laboratory practices for the analysis

of quinoxaline derivatives.[5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: Dissolve 5-10 mg of Quinoxaline-5-carbaldehyde in approximately

0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR

tube.

¹H NMR Acquisition: Acquire the proton NMR spectrum on a 300 MHz or higher field

spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2

seconds, and an acquisition time of 2-3 seconds.

¹³C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument. Due to the

lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans

(typically several thousand) is required. Proton decoupling is used to simplify the spectrum

and improve the signal-to-noise ratio.

Infrared (IR) Spectroscopy
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with

dry potassium bromide powder and pressing the mixture into a thin, transparent disk.

Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and

depositing it onto a salt plate (e.g., NaCl or KBr).

Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FT-IR)

spectrometer, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty

sample compartment or the pure KBr pellet should be recorded and subtracted from the

sample spectrum.

Mass Spectrometry (MS)
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via

a suitable ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

Data Acquisition: Acquire the mass spectrum in positive ion mode. For ESI, the sample is

typically dissolved in a mixture of methanol or acetonitrile and water with a small amount of

formic acid to promote protonation. For EI, the sample is vaporized and bombarded with a

high-energy electron beam.

Logical Workflow for Spectroscopic Analysis
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The process of characterizing a compound like Quinoxaline-5-carbaldehyde follows a logical

progression of spectroscopic techniques to build a complete structural picture.

Synthesis & Purification

Spectroscopic Analysis

Data Analysis & Structure Confirmation

Synthesis of Quinoxaline-5-carbaldehyde

Purification (e.g., Chromatography)

Mass Spectrometry (MS)
Determine Molecular Weight & Formula

Infrared (IR) Spectroscopy
Identify Functional Groups

NMR Spectroscopy
(¹H, ¹³C, 2D)

Elucidate Connectivity & Stereochemistry

Integrate All Spectroscopic Data

Confirm Structure of
Quinoxaline-5-carbaldehyde

Click to download full resolution via product page

A general workflow for the synthesis and spectroscopic characterization of a chemical
compound.

This guide serves as a foundational resource for understanding the key spectroscopic features

of Quinoxaline-5-carbaldehyde. The provided data and protocols are essential for the quality

control, reaction monitoring, and structural verification of this important chemical intermediate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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